Glycyl-L-tyrosyl-L-valinamide
Description
Glycyl-L-tyrosyl-L-valinamide is a synthetic tripeptide composed of glycine, L-tyrosine, and L-valinamide. Tripeptides like this compound often serve as intermediates in pharmaceutical research, particularly in studies exploring tissue repair, enzyme modulation, or receptor binding. For example, valinamide-terminated peptides (e.g., Rusalatide Acetate) are known for promoting wound healing and tissue regeneration .
Properties
CAS No. |
54604-43-2 |
|---|---|
Molecular Formula |
C16H24N4O4 |
Molecular Weight |
336.39 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C16H24N4O4/c1-9(2)14(15(18)23)20-16(24)12(19-13(22)8-17)7-10-3-5-11(21)6-4-10/h3-6,9,12,14,21H,7-8,17H2,1-2H3,(H2,18,23)(H,19,22)(H,20,24)/t12-,14-/m0/s1 |
InChI Key |
DVWGFJLUTSGAIM-JSGCOSHPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-tyrosyl-L-valinamide typically involves the stepwise coupling of the amino acids glycine, tyrosine, and valine. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). The final deprotection step yields the desired tripeptide .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy separation and purification .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-tyrosyl-L-valinamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the amide bonds, although these are less common.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed, though care must be taken to avoid over-reduction.
Substitution: Nucleophiles like amines or thiols can react with the amino or hydroxyl groups under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while nucleophilic substitution can yield various substituted derivatives .
Scientific Research Applications
Glycyl-L-tyrosyl-L-valinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Serves as a substrate in enzymatic studies to understand protein synthesis and degradation.
Medicine: Investigated for its potential therapeutic effects, including its role in cell signaling and metabolism.
Mechanism of Action
The mechanism of action of Glycyl-L-tyrosyl-L-valinamide involves its interaction with cellular enzymes and receptors. The tyrosine residue can be phosphorylated by kinases, playing a crucial role in signal transduction pathways. This phosphorylation event can activate or inhibit various downstream targets, influencing cellular processes such as growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Glycyl-L-tyrosyl-L-valinamide with structurally or functionally related peptides:
Key Differences
- Structural Complexity : this compound is significantly smaller (3 residues) compared to Rusalatide Acetate (23 residues), which may limit its therapeutic scope but enhance synthetic accessibility and pharmacokinetics.
- Functional Groups : Unlike Rusalatide, this compound lacks sulfur-containing residues (e.g., methionine) and disulfide bonds, reducing oxidative instability .
- Safety: While Rusalatide is explicitly non-carcinogenic, the safety of this compound remains unstudied. However, general peptide handling precautions (e.g., avoiding inhalation, skin contact) apply .
Pharmacological and Biochemical Insights
- Bioactivity : Rusalatide Acetate activates thrombin receptor PAR-1, promoting tissue repair pathways . This compound’s tyrosine moiety may similarly modulate tyrosine kinase signaling, though this requires validation.
- Stability : Valinamide termini in both compounds resist enzymatic degradation compared to free C-terminal carboxyl groups, extending half-life in vivo.
- Toxicity : Peptides with aromatic residues (e.g., tyrosine) may exhibit photodegradation risks, necessitating UV-protective storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
